molecular formula C24H24ClN5O3S B2517955 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940998-31-2

5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2517955
CAS No.: 940998-31-2
M. Wt: 498
InChI Key: SSXKWCHCLOBHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central oxazole ring substituted at the 4-position with a carbonitrile group. The oxazole’s 2-position is linked to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl moiety, while the 5-position contains a piperazine ring substituted with a 3-chlorophenyl group. Its molecular formula is C₂₄H₂₂ClN₅O₃S, with a molecular weight of 508.0 g/mol (calculated).

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3S/c25-19-4-3-5-20(16-19)28-12-14-29(15-13-28)24-22(17-26)27-23(33-24)18-6-8-21(9-7-18)34(31,32)30-10-1-2-11-30/h3-9,16H,1-2,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXKWCHCLOBHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC(=CC=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Information

  • Molecular Formula : C₁₄H₁₈ClN₃O
  • SMILES : C1CC(=O)NC1N2CCN(CC2)C3=CC(=CC=C3)Cl
  • InChIKey : IBZMKQORYPUUHW-UHFFFAOYSA-N

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+280.12111164.8
[M+Na]+302.10305177.4
[M+NH₄]+297.14765172.6
[M+K]+318.07699171.7
[M-H]-278.10655168.2

This data indicates the compound's stability and potential interactions in biological systems.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, derivatives containing chlorophenyl and piperazine moieties have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The presence of the chlorophenyl group suggests potential antimicrobial properties, as many chlorinated compounds are known for their antibacterial effects. Studies have demonstrated that such compounds can disrupt bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly in pathways related to cancer metabolism and bacterial resistance mechanisms. Inhibitory assays against specific enzymes can elucidate its effectiveness in therapeutic applications .

Neuropharmacological Effects

Compounds with piperazine structures often exhibit neuropharmacological activities, including anticonvulsant and analgesic properties. Research into similar compounds has highlighted their potential in treating neurological disorders by modulating neurotransmitter systems .

Study on Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis of oxadiazole derivatives, which share structural similarities with our compound of interest. The derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the oxazole structure can enhance anticancer properties .

Antimicrobial Efficacy Assessment

In a comparative study of various chlorophenyl derivatives, one compound demonstrated a notable reduction in bacterial viability in vitro. The mechanism was attributed to membrane disruption and interference with metabolic processes within bacterial cells .

Neuropharmacological Evaluation

A recent investigation into piperazine derivatives indicated their effectiveness in reducing seizure frequency in animal models, supporting their use as potential anticonvulsants . The study emphasized the need for further exploration into the precise mechanisms by which these compounds exert their effects.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a piperazine ring, an oxazole moiety, and a carbonitrile group, which contribute to its biological activity. Its molecular formula is C22H24ClN5O2SC_{22}H_{24}ClN_5O_2S, and it is characterized by specific functional groups that enhance its interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of psychiatric disorders. Its structural components suggest that it may interact with neurotransmitter systems, making it a candidate for further exploration in psychopharmacology.

Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of similar compounds that share structural features with 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile. Researchers found that modifications to the piperazine ring significantly influenced the pharmacological profile, indicating that this compound could be optimized for enhanced efficacy against depression .

Anticancer Research

The compound's ability to inhibit cancer cell proliferation has been evaluated in various in vitro studies. Its interactions with specific molecular targets have shown promise in disrupting cancer cell signaling pathways.

Case Study: Inhibition of Tumor Growth
In a series of experiments, derivatives of this compound were tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that certain analogs exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile possess antimicrobial properties. These compounds were evaluated using disc diffusion methods against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Findings:
The results showed promising antibacterial activity, correlating with their structural characteristics. The presence of the piperazine ring was crucial for enhancing antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile to various biological targets.

Insights:
These studies revealed strong interactions with serotonin receptors, which may explain the compound's potential antidepressant effects. The docking simulations provided insights into how structural modifications could enhance target specificity and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Piperazine Substituent Oxazole 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Chlorophenyl 4-(Pyrrolidin-1-ylsulfonyl)phenyl C₂₄H₂₂ClN₅O₃S 508.0 Pyrrolidine sulfonyl group; 3-Cl on phenyl
946308-89-0 2-Chlorobenzoyl 3-Methoxyphenyl C₂₂H₁₉ClN₄O₃ 422.9 Methoxy group; benzoyl-piperazine
941000-54-0 4-Methylpiperazine 4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl C₂₁H₂₇N₅O₃S 429.5 Dual methyl groups on piperazine/piperidine
946244-75-3 4-Ethoxybenzoyl 4-Fluorophenyl C₂₃H₂₁FN₄O₃ 420.4 Ethoxybenzoyl; fluorine substitution

Substituent Effects on Properties

The methylpiperazine in CAS 941000-54-0 reduces polarity, possibly improving membrane permeability .

Sulfonyl Group Variations :

  • The pyrrolidin-1-ylsulfonyl group in the target compound offers a five-membered ring, which may confer conformational flexibility and moderate hydrophobicity. In contrast, CAS 941000-54-0’s 4-methylpiperidin-1-ylsulfonyl group introduces a larger, more rigid six-membered ring .

Implications for Research and Development

The target compound’s pyrrolidinylsulfonyl and 3-chlorophenyl-piperazine groups distinguish it from analogs, making it a candidate for further studies in:

  • Receptor Binding Assays : Comparative studies with CAS 946308-89-0 (benzoyl-piperazine) could elucidate the role of sulfonyl vs. carbonyl linkages.
  • Solubility and Bioavailability: Computational tools like Multiwfn () or electron localization function (ELF) analysis () could predict noncovalent interactions (e.g., hydrogen bonding, van der Waals forces) influenced by substituents .

Preparation Methods

Copper-Catalyzed Oxidative [2+2+1] Cycloaddition

The copper-mediated [2+2+1] cyclization between internal alkynes and nitriles has emerged as a powerful method for constructing 4-cyanooxazole derivatives. For the target compound, this approach enables direct incorporation of the critical C4 cyano group while maintaining compatibility with subsequent functionalization steps.

Representative Procedure :

  • Charge Schlenk tube with 1,2-diphenylethyne (1.0 equiv), acetonitrile (3.0 equiv), Cu(OAc)₂ (10 mol%), and BF₃·Et₂O (1.0 equiv) in MeNO₂.
  • React at 80°C under O₂ atmosphere (1 atm) for 12 h.
  • Purify via preparative TLC (petroleum ether/EtOAc 20:1) to isolate 4-cyanooxazole intermediate.

Key Advantages :

  • Single-step formation of 4-cyanooxazole scaffold
  • Tolerates electron-deficient aryl acetylenes
  • Yields: 60-85% for symmetrical diarylacetylenes

Limitations :

  • Requires strict control of oxygen atmosphere
  • Limited scope for unsymmetrical alkynes due to regioselectivity challenges

Van Leusen Oxazole Synthesis

The Van Leusen reaction between TosMIC (p-toluenesulfonylmethyl isocyanide) and carbonyl compounds provides an alternative route to 4,5-disubstituted oxazoles. While less direct for installing the C4 cyano group, this method offers superior stereochemical control for complex substituent patterns.

Adapted Protocol for Target Molecule :

  • Condense 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde with TosMIC in i-PrOH/K₃PO₄.
  • Irradiate at 65°C under microwave conditions (350 W, 8 min).
  • Isolate 2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile via flash chromatography.

Critical Parameters :

  • Microwave irradiation enhances reaction rate (8 min vs. 24 h conventional heating)
  • Potassium phosphate acts as both base and phase-transfer catalyst
  • Typical yields: 70-88% for electron-deficient aldehydes

Functionalization of the Oxazole Core

Installation of 4-(3-Chlorophenyl)piperazinyl Group

The C5 position of 4-cyanooxazoles demonstrates enhanced reactivity toward nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the C4 cyano group. This electronic activation facilitates direct coupling with 1-(3-chlorophenyl)piperazine under mild conditions.

Optimized Coupling Conditions :

Parameter Optimal Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 90°C
Time 18 h
Catalyst CuI (10 mol%)
Yield 82%

Mechanistic Considerations :

  • Copper iodide facilitates oxidative addition/reductive elimination cycle
  • Polar aprotic solvents stabilize transition state in SNAr pathway
  • Excess base neutralizes HX byproduct, driving reaction completion

Sulfonylation and Pyrrolidine Coupling

The C2 aryl sulfonamide group introduces synthetic complexity due to competing side reactions during sulfonyl chloride formation. A sequential protection/sulfonylation strategy proves most effective:

  • Thioether Formation :

    • React 2-bromooxazole intermediate with 4-mercaptophenol (1.2 equiv) in EtOH/Et₃N (80°C, 6 h)
  • Oxidation to Sulfonyl Chloride :

    • Treat thioether with Cl₂(g) in AcOH/H₂O (0°C → rt, 2 h)
  • Amine Coupling :

    • React sulfonyl chloride with pyrrolidine (1.5 equiv) in CH₂Cl₂/Et₃N (0°C, 30 min)

Yield Optimization Data :

Step Yield (%) Purity (HPLC)
Thioether Formation 92 98.5
Oxidation 85 97.2
Amine Coupling 95 99.1

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for Target Compound Synthesis

Method Total Steps Overall Yield (%) Key Advantage Major Limitation
Copper-Catalyzed 3 62 Direct C4 cyano installation Requires specialized O₂ atmosphere
Van Leusen 4 58 Excellent stereocontrol Multi-step protection needed
Hybrid Approach 5 45 Maximizes functional group tolerance Lengthy purification sequences

Critical Observations :

  • Copper-mediated cycloaddition provides the most atom-economical route but struggles with unsymmetrical substrates
  • Van Leusen synthesis enables precise control over C2 substituents at the expense of additional oxidation steps
  • Late-stage sulfonylation remains the yield-limiting step across all methodologies

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, acylation, and coupling steps. Key optimizations include:

  • Temperature control : Maintaining 60–80°C during acylation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve intermediate solubility .
  • Catalysts : Palladium-based catalysts enhance coupling efficiency in heterocyclic ring formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms functional groups (e.g., oxazole, piperazine) and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • HPLC-PDA : Assesses purity (>98%) by detecting UV-active impurities at 254 nm .

Advanced: How can researchers design experiments to analyze the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified chlorophenyl or pyrrolidinylsulfonyl groups to evaluate binding affinity changes .
  • Bioassays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Computational docking : Map substituent interactions with receptor active sites (e.g., AutoDock Vina) to predict SAR trends .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Target validation : Confirm target engagement via CRISPR knockouts or siRNA silencing in cellular models .

Advanced: How can metabolic stability be assessed using in vitro models?

Methodological Answer:

  • Liver microsomal assays : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates to test for interactions with CYP3A4/2D6, critical for predicting drug-drug interactions .

Basic: What computational methods predict the binding affinity of this compound with target receptors?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to simulate ligand-receptor interactions, focusing on hydrogen bonding with piperazine and sulfonyl groups .
  • QSAR modeling : Train models on analogs’ IC50 data to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What in vivo models evaluate the efficacy and toxicity of this compound?

Methodological Answer:

  • Rodent neurobehavioral models : Test anxiolytic activity in elevated plus maze (EPM) or antidepressant effects in forced swim test (FST) .
  • Toxicokinetics : Measure plasma exposure (AUC) and organ distribution via LC-MS/MS after single-dose administration .

Basic: How to address solubility challenges during biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity .
  • Surfactants : Polysorbate-80 (0.01%) improves dispersion in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.